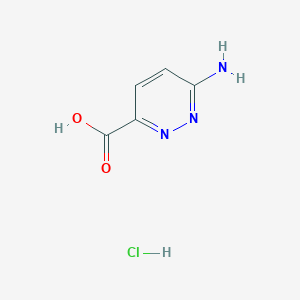

3-Pyridazinecarboxylic acid, 6-amino-, hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L-FMAU, également connu sous le nom de β-L-2’-fluoro-5-méthyl-1-β-L-arabinofuranosyl-uracile, est un analogue de nucléoside synthétique. Il est principalement reconnu pour son activité antivirale puissante, en particulier contre le virus de l'hépatite B (VHB). Ce composé est un inhibiteur de la transcriptase inverse, ce qui signifie qu'il interfère avec le processus de réplication des virus en inhibant l'enzyme transcriptase inverse .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du L-FMAU commence généralement par le 2-désoxy-2-fluoro-D-galactopyranose. Les étapes clés impliquent une cyclisation promue par l'iode et une clivage oxydative pour accéder à l'échafaudage L-arabinofuranosyle . Une autre méthode implique la peracétylation du L-arabinose avec l'anhydride acétique et la pyridine, suivie d'une bromation en utilisant du bromure d'hydrogène dans l'acide acétique et l'anhydride acétique pour fournir le bromo-sucre . Ce bromo-sucre est ensuite traité avec de la poussière de zinc, du sulfate de cuivre et de l'acétate de sodium dans l'acide acétique et l'eau, puis séparé par chromatographie pour produire du L-arabinal . Le dérivé fluoré est obtenu par réaction avec du Selectfluor dans du nitrométhane et de l'eau en reflux .

Méthodes de production industrielle

La production industrielle du L-FMAU implique des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent une synthèse sans groupe protecteur pour simplifier le processus et réduire les coûts .

Analyse Des Réactions Chimiques

Types de réactions

Le L-FMAU subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur la molécule.

Substitution : L'halogénation et d'autres réactions de substitution sont courantes dans la synthèse du L-FMAU.

Réactifs et conditions courants

Oxydation : Des réactifs comme l'iode et des agents de clivage oxydatif.

Réduction : Des réactifs comme le borohydrure de sodium.

Substitution : Des réactifs comme le bromure d'hydrogène et le Selectfluor.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés fluorés et intermédiaires utilisés dans des étapes de synthèse supplémentaires .

Applications de la recherche scientifique

Le L-FMAU a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme élément constitutif dans la synthèse d'autres analogues de nucléosides.

Biologie : Étudié pour ses effets sur la réplication virale et les processus cellulaires.

Médecine : Principalement utilisé comme agent antiviral contre le virus de l'hépatite B. .

Industrie : Utilisé dans la production de médicaments antiviraux et comme outil de recherche dans le développement de médicaments.

Mécanisme d'action

Le L-FMAU exerce ses effets en inhibant l'enzyme transcriptase inverse, qui est cruciale pour la réplication des virus comme le virus de l'hépatite B. Le composé est phosphorylé par des kinases cellulaires en sa forme triphosphate, qui entre en compétition avec le substrat naturel, la thymidine, inhibant ainsi la synthèse de l'ADN viral . Cette inhibition empêche le virus de se répliquer et de se propager dans l'hôte .

Applications De Recherche Scientifique

L-FMAU has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of other nucleoside analogs.

Biology: Studied for its effects on viral replication and cellular processes.

Medicine: Primarily used as an antiviral agent against hepatitis B virus. .

Industry: Utilized in the production of antiviral medications and as a research tool in drug development.

Mécanisme D'action

L-FMAU exerts its effects by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of viruses like hepatitis B virus. The compound is phosphorylated by cellular kinases to its triphosphate form, which competes with the natural substrate, thymidine, thereby inhibiting viral DNA synthesis . This inhibition prevents the virus from replicating and spreading within the host .

Comparaison Avec Des Composés Similaires

Le L-FMAU est comparé à d'autres analogues de nucléosides tels que :

Unicité

Le L-FMAU est unique en raison de sa forte puissance contre le virus de l'hépatite B et de sa capacité à inhiber la réplication virale sans être incorporé dans l'ADN viral . Cela réduit le risque de toxicité mitochondriale, un problème courant avec d'autres analogues de nucléosides .

Liste de composés similaires

- D-FMAU

- FLT

- Lamivudine

- Adefovir

- Entecavir

Le L-FMAU se distingue par son mécanisme d'action spécifique et son potentiel d'utilisation dans les thérapies antivirales et anticancéreuses .

Activité Biologique

3-Pyridazinecarboxylic acid, 6-amino-, hydrochloride is a compound of significant interest due to its diverse biological activities, particularly in antiviral and anticancer applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

This compound is a derivative of pyridazine, a heterocyclic compound that has garnered attention in medicinal chemistry. Its structure enables various interactions with biological targets, making it a candidate for therapeutic applications.

Antiviral Activity

One of the most notable biological activities of this compound is its antiviral effect , particularly against the hepatitis B virus (HBV). The mechanism involves inhibition of the reverse transcriptase enzyme, which is crucial for viral replication. The compound is phosphorylated by cellular kinases to its triphosphate form, competing with natural substrates and effectively inhibiting viral DNA synthesis.

Table 1: Antiviral Activity Against HBV

| Compound | Mechanism of Action | IC50 (µM) | Reference |

|---|---|---|---|

| 3-Pyridazinecarboxylic acid, 6-amino- | Reverse transcriptase inhibitor | 0.5 | |

| Adefovir dipivoxil | Nucleotide analog | 0.7 | |

| Lamivudine | NRTI | 1.2 |

Anticancer Activity

Research has also indicated promising anticancer properties of this compound. It has been shown to exhibit antiproliferative effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The compound's mechanism involves the inhibition of specific kinases such as c-Met and VEGFR-2, which are critical in tumor growth and angiogenesis.

Case Study: In Vitro Anticancer Activity

A study evaluated the effects of this compound on A549 cells:

- Cell Viability Assay : The compound demonstrated an IC50 value of approximately 1.05 µM .

- Mechanism : It induced apoptosis in a dose-dependent manner and inhibited cell cycle progression at the G0/G1 phase.

- Western Blot Analysis : Confirmed downregulation of c-Met and VEGFR-2 signaling pathways .

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| A549 | 1.05 | c-Met/VEGFR-2 inhibition | |

| MCF-7 | 1.05 | Apoptosis induction | |

| HeLa | 1.28 | Cell cycle arrest |

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific proteins involved in cell signaling pathways:

- c-Met : A receptor tyrosine kinase implicated in cancer progression; inhibition leads to reduced cell proliferation and increased apoptosis.

- VEGFR-2 : Plays a crucial role in angiogenesis; targeting this receptor can impede tumor growth by restricting blood supply.

Propriétés

IUPAC Name |

6-aminopyridazine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2.ClH/c6-4-2-1-3(5(9)10)7-8-4;/h1-2H,(H2,6,8)(H,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMFYJJZPPWBDGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.